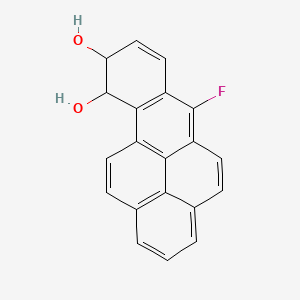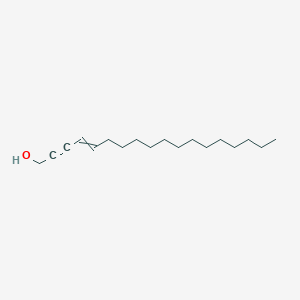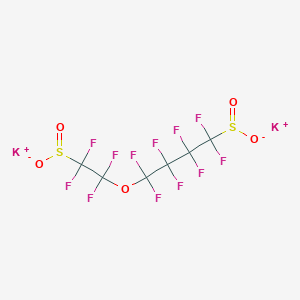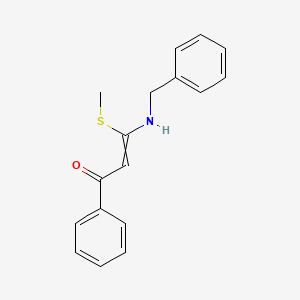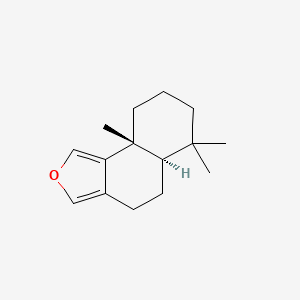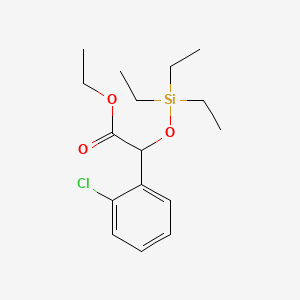
2-(o-Chlorophenyl)-2-(triethylsiloxy)acetic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(o-Chlorophenyl)-2-(triethylsiloxy)acetic acid ethyl ester is an organic compound that belongs to the class of acetic acid esters This compound features a chlorophenyl group, a triethylsiloxy group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(o-Chlorophenyl)-2-(triethylsiloxy)acetic acid ethyl ester typically involves the esterification of 2-(o-Chlorophenyl)-2-(triethylsiloxy)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(o-Chlorophenyl)-2-(triethylsiloxy)acetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions may yield alcohols or alkanes.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: May be studied for its biological activity and potential therapeutic effects.
Medicine: Could be explored for its pharmacological properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(o-Chlorophenyl)-2-(triethylsiloxy)acetic acid ethyl ester depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-(o-Chlorophenyl)-2-(trimethylsiloxy)acetic acid ethyl ester
- 2-(p-Chlorophenyl)-2-(triethylsiloxy)acetic acid ethyl ester
- 2-(o-Chlorophenyl)-2-(triethylsiloxy)propionic acid ethyl ester
Uniqueness
2-(o-Chlorophenyl)-2-(triethylsiloxy)acetic acid ethyl ester is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties
Properties
CAS No. |
85905-76-6 |
|---|---|
Molecular Formula |
C16H25ClO3Si |
Molecular Weight |
328.90 g/mol |
IUPAC Name |
ethyl 2-(2-chlorophenyl)-2-triethylsilyloxyacetate |
InChI |
InChI=1S/C16H25ClO3Si/c1-5-19-16(18)15(13-11-9-10-12-14(13)17)20-21(6-2,7-3)8-4/h9-12,15H,5-8H2,1-4H3 |
InChI Key |
LOOCRJLGTQYLHO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1Cl)O[Si](CC)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


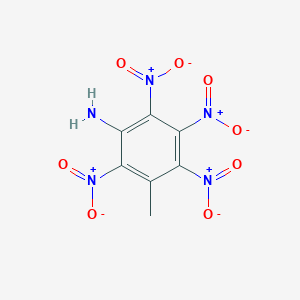
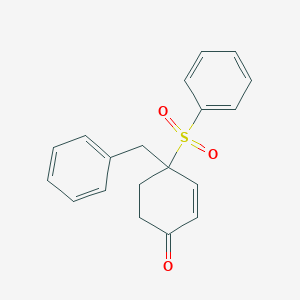
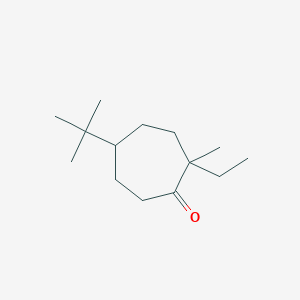
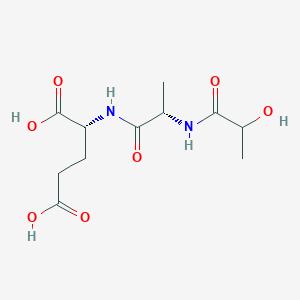

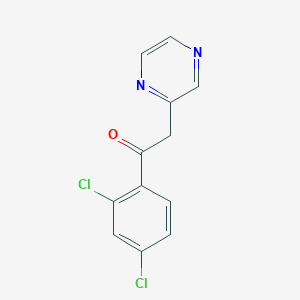
![1,4-Bis[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-1,4-dioxobutane-2-sulfonic acid](/img/structure/B14420348.png)
![But-2-yn-1-yl [3,4-diethoxy-5-(ethoxymethyl)phenyl]carbamate](/img/structure/B14420353.png)
